5,5'-Dithiobis(1-methyltetrazole)

Vue d'ensemble

Description

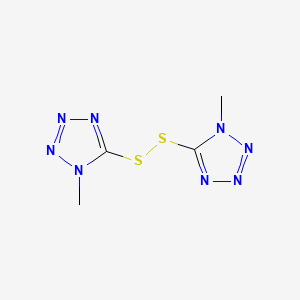

5,5’-Dithiobis(1-methyltetrazole) is a chemical compound known for its unique structural properties and significant applications in various fields. It is characterized by the presence of two 1-methyltetrazole rings connected by a disulfide bond. This compound has been studied for its potential in inhibiting enzymes such as aldehyde dehydrogenase, making it relevant in both medicinal and industrial contexts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dithiobis(1-methyltetrazole) typically involves the oxidation of 1-methyltetrazole-5-thiol. One common method includes the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond without over-oxidation .

Industrial Production Methods

Industrial production of 5,5’-Dithiobis(1-methyltetrazole) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

5,5’-Dithiobis(1-methyltetrazole) undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: It can be reduced back to 1-methyltetrazole-5-thiol using reducing agents like dithiothreitol.

Substitution: The disulfide bond can be cleaved and substituted with other thiol-containing compounds.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol, sodium borohydride.

Substitution Reagents: Various thiol-containing compounds.

Major Products Formed

Oxidation: Over-oxidation can lead to the formation of sulfonic acids.

Reduction: Yields 1-methyltetrazole-5-thiol.

Substitution: Produces mixed disulfides.

Applications De Recherche Scientifique

5,5’-Dithiobis(1-methyltetrazole) has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other compounds.

Biology: Studied for its enzyme inhibition properties, particularly against aldehyde dehydrogenase.

Medicine: Potential therapeutic applications in treating conditions related to aldehyde dehydrogenase inhibition.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations

Mécanisme D'action

The primary mechanism of action of 5,5’-Dithiobis(1-methyltetrazole) involves the inactivation of aldehyde dehydrogenase. The disulfide bond in the compound interacts with the catalytic cysteine residue in the enzyme, leading to its inactivation. This mechanism is similar to that of disulfiram, a well-known aldehyde dehydrogenase inhibitor .

Comparaison Avec Des Composés Similaires

Similar Compounds

Disulfiram: Shares a similar mechanism of action but has a different structural framework.

1-Methyl-5-methylthiotetrazole: A simpler analogue with no significant enzyme inhibition properties.

Methyl 5-(1-methyltetrazolyl) disulfide: Another potent inhibitor of aldehyde dehydrogenase.

Uniqueness

5,5’-Dithiobis(1-methyltetrazole) is unique due to its specific structural configuration, which allows it to effectively inhibit aldehyde dehydrogenase. Its dual tetrazole rings connected by a disulfide bond provide a distinct advantage in terms of stability and reactivity compared to other similar compounds .

Activité Biologique

5,5'-Dithiobis(1-methyltetrazole) (DTMT) is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic processes and enzyme interactions. This article delves into the biological activity of DTMT, exploring its mechanisms of action, effects on various biological systems, and relevant research findings.

Overview of 5,5'-Dithiobis(1-methyltetrazole)

DTMT is a dithiol compound characterized by its two tetrazole rings connected by a disulfide bond. Its structure allows it to participate in various biochemical reactions, particularly those involving redox processes. The compound has been studied for its effects on enzyme activity and its potential therapeutic applications.

The biological activity of DTMT is primarily attributed to its ability to inhibit certain enzymes involved in metabolic pathways. Notably, it exhibits a rapid and pronounced inhibitory effect on alcohol dehydrogenase, similar to disulfiram, which is used in the treatment of alcoholism . This inhibition leads to increased levels of acetaldehyde and subsequent oxidative stress within cells.

Key Mechanisms:

- Enzyme Inhibition : DTMT inhibits alcohol dehydrogenase, leading to altered metabolism of ethanol and other substrates.

- Oxidative Stress Induction : The compound promotes the generation of reactive oxygen species (ROS), contributing to cellular damage and lipid peroxidation .

In Vitro Studies

Research has demonstrated that DTMT can significantly affect cell viability and function. In vitro studies indicate that exposure to DTMT results in increased oxidative stress markers and altered cellular metabolism. For instance:

- Cell Viability : Studies show a dose-dependent reduction in cell viability upon exposure to DTMT in various cell lines.

- Oxidative Stress : Elevated levels of malondialdehyde (MDA), a marker for lipid peroxidation, have been observed in cells treated with DTMT .

In Vivo Studies

Animal models have been used to assess the systemic effects of DTMT. Findings include:

- Toxicity : High doses of DTMT lead to significant toxicity in rodent models, characterized by convulsions and mortality.

- Metabolic Changes : Increased levels of liver enzymes indicative of hepatotoxicity were noted following administration of DTMT .

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Alcohol Metabolism :

A study investigated the effects of DTMT on alcohol metabolism in chronic ethanol-consuming rats. Results showed that DTMT administration led to increased acetaldehyde levels and enhanced oxidative stress markers compared to control groups . -

Neurotoxicity Assessment :

In another study focusing on neurotoxicity, DTMT was administered to mice, resulting in significant convulsive activity and alterations in behavior indicative of central nervous system toxicity. The study highlighted the importance of monitoring dosage to mitigate adverse effects .

Propriétés

IUPAC Name |

1-methyl-5-[(1-methyltetrazol-5-yl)disulfanyl]tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N8S2/c1-11-3(5-7-9-11)13-14-4-6-8-10-12(4)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTIRCKWBGLFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SSC2=NN=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211729 | |

| Record name | 5,5'-Dithiobis(1-methyltetrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62671-38-9 | |

| Record name | 5,5'-Dithiobis(1-methyltetrazole) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062671389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Dithiobis(1-methyltetrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.